molecular formula C7H7N3OS2 B286380 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B286380
M. Wt: 213.3 g/mol
InChI Key: VABZIQBBIOAIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Allopurinol, is a xanthine oxidase inhibitor that is used in the treatment of hyperuricemia, gout, and kidney stones. It is a pyrimidine derivative that was first synthesized in 1956 by Roland K. Robins and his colleagues at the Wellcome Research Laboratories in the UK. Since then, Allopurinol has been extensively studied for its therapeutic potential and mechanism of action.

Mechanism of Action

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a competitive inhibitor of xanthine oxidase, which means that it binds to the active site of the enzyme and prevents it from converting xanthine to uric acid. This leads to a reduction in the production of uric acid, which can help prevent the formation of uric acid crystals that can cause gout and kidney stones.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of uric acid, which can help prevent the formation of uric acid crystals that can cause gout and kidney stones. It can also reduce the risk of cardiovascular disease by reducing the levels of uric acid in the blood. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which can help reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has a number of advantages and limitations for lab experiments. It is a well-studied compound that has been extensively tested for its therapeutic potential. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has a number of limitations, including its low solubility in water and its potential to cause liver toxicity at high doses.

Future Directions

There are a number of future directions for research on 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile. One area of interest is the development of new xanthine oxidase inhibitors that are more effective and have fewer side effects than this compound. Another area of interest is the use of this compound in the treatment of other conditions, such as heart disease and neurodegenerative disorders. Additionally, there is a need for more research on the biochemical and physiological effects of this compound, particularly its anti-inflammatory and antioxidant effects.

Synthesis Methods

The synthesis of 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile involves the condensation of two molecules of 3-methylthiouracil with ethyl acetoacetate to form 2,4,5-trimethoxy-3-oxo-6-ethylpyrimidine. This compound is then reacted with hydrazine to form 2,4-dihydroxy-6-ethylpyrimidine, which is subsequently oxidized with hydrogen peroxide to form this compound.

Scientific Research Applications

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its therapeutic potential in the treatment of hyperuricemia, gout, and kidney stones. It works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of xanthine to uric acid. By reducing the production of uric acid, this compound can help prevent the formation of uric acid crystals that can cause gout and kidney stones.

Properties

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

2,4-bis(methylsulfanyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7N3OS2/c1-12-6-4(3-8)5(11)9-7(10-6)13-2/h1-2H3,(H,9,10,11)

InChI Key

VABZIQBBIOAIOS-UHFFFAOYSA-N

SMILES

CSC1=C(C(=O)NC(=N1)SC)C#N

Canonical SMILES

CSC1=C(C(=O)NC(=N1)SC)C#N

Origin of Product

United States

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